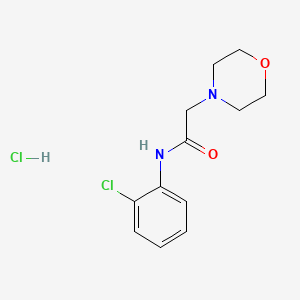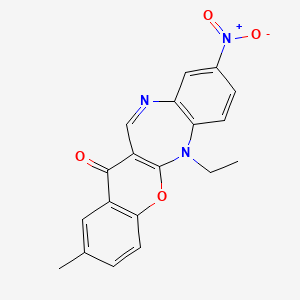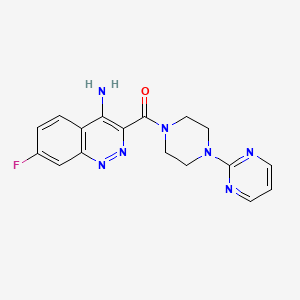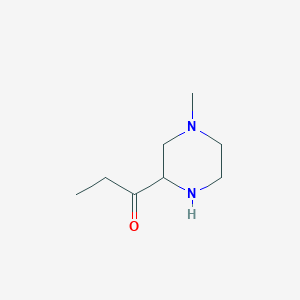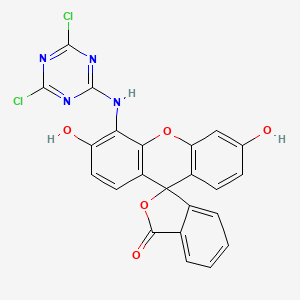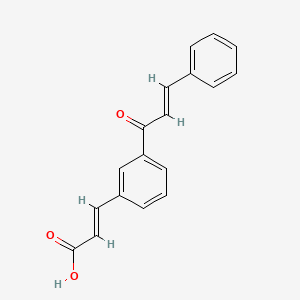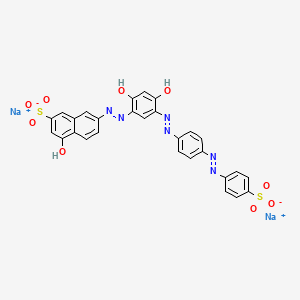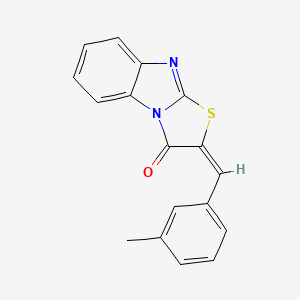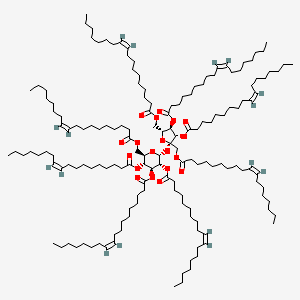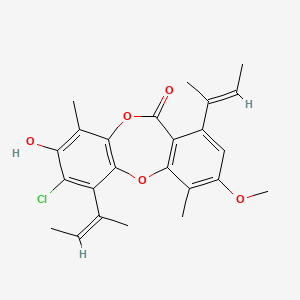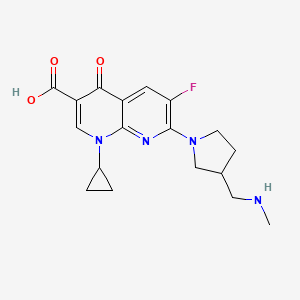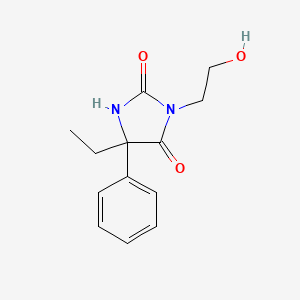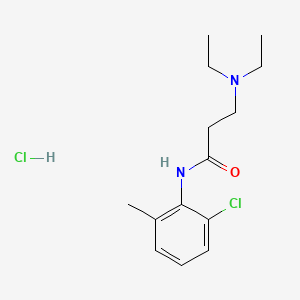
o-Propionotoluidide, 6'-chloro-3-(diethylamino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “C 3118” is known as 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline. This compound is a solid with a molecular weight of 396.83. It has significant applications in the field of neurodegenerative diseases, particularly in research related to Huntington’s disease and Parkinson’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline involves the reaction of 4-chlorobenzoyl chloride with 1-piperazine, followed by nitration of the resulting product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its role in protein aggregation and inclusion formation in cellular models.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases like Huntington’s disease and Parkinson’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by promoting the formation of protein inclusions in cells. This mechanism is particularly relevant in the context of neurodegenerative diseases, where misfolded proteins accumulate and form aggregates. The compound helps in reducing the toxicity associated with these aggregates, thereby providing a potential therapeutic approach.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline (B2)
- 4-Chlorobenzoyl chloride
- 1-Piperazine
Uniqueness
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline is unique due to its dual role in promoting inclusion formation and reducing toxicity in neurodegenerative diseases. Unlike other compounds that either promote aggregation or reduce toxicity, this compound achieves both, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
102504-63-2 |
|---|---|
Molekularformel |
C14H22Cl2N2O |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
N-(2-chloro-6-methylphenyl)-3-(diethylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-4-17(5-2)10-9-13(18)16-14-11(3)7-6-8-12(14)15;/h6-8H,4-5,9-10H2,1-3H3,(H,16,18);1H |
InChI-Schlüssel |
PSDSHSSAFKPTBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC(=O)NC1=C(C=CC=C1Cl)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


